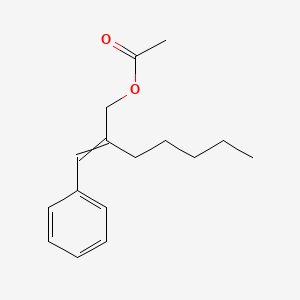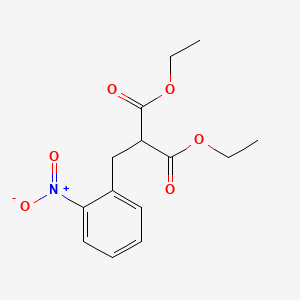
Diethyl 2-(2-nitrobenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2-nitrobenzyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 . The compound is also known by its IUPAC name, diethyl 2-(2-nitrobenzyl)malonate .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-nitrobenzyl)malonate consists of a malonate group (a diester of propanedioic acid) attached to a 2-nitrobenzyl group . The InChI code for this compound is 1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 .
Physical And Chemical Properties Analysis
Diethyl 2-(2-nitrobenzyl)malonate has a molecular weight of 295.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Macrocyclic Ligand Synthesis
- Diethyl 2-(4-nitrobenzyl)malonate has been used in the synthesis of a macrocyclic ligand, which demonstrated significant interactions with metal ions, such as copper(II) and nickel(II). This research offers insights into the potential of these macrocycles in coordination chemistry and their interactions with various metal ions (Luo et al., 1994).
Antitumor Activity
- A derivative of diethyl 2-(2-nitrobenzyl)malonate was synthesized and found to have antitumor activities. This study explored the potential of this compound in the development of new anticancer drugs (Jen, 1965).
Electron-Donor-Acceptor Complex Formation
- The compound has been involved in studying the effect of adjacent functional groups on electron-donor-acceptor (EDA) complex formation. This research contributes to the understanding of EDA complex stability and interactions in organic chemistry (Ohno & Kumanotani, 1981).
Crystal and Molecular Structure Analysis
- Diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized and its crystal and molecular structure analyzed. This kind of research provides valuable information for the development of new materials and understanding of molecular interactions (Achutha et al., 2016).
Rapid Synthesis Techniques
- Rapid room temperature liquid phase synthesis methods for derivatives of diethyl 2-(2-nitrobenzyl)malonate have been developed, highlighting the importance of efficient synthesis methods in industrial-scale production of important chemical intermediates (Valle et al., 2018).
Safety And Hazards
Diethyl 2-(2-nitrobenzyl)malonate is classified under GHS07 and carries a warning signal . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHIUXRQYXRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208543 | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-nitrobenzyl)malonate | |
CAS RN |
59803-35-9 | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59803-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-(2-nitrobenzyl)malonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


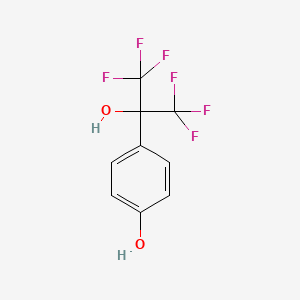
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

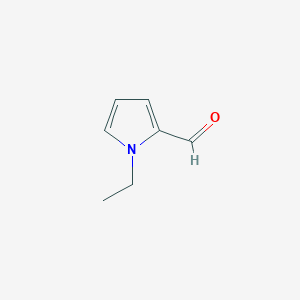
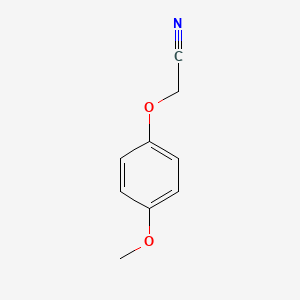

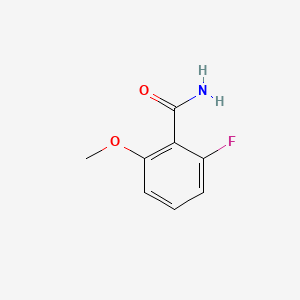
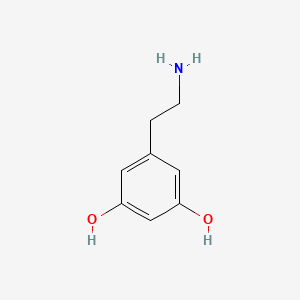
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)


